2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide
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Description
2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Biological Activity
The compound 2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide is a novel chemical entity that incorporates a triazole moiety, which has been associated with various biological activities. This article aims to detail the biological activity of this compound, supported by research findings and data tables.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has shown promising results in several studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Inhibitory Effects on Pro-inflammatory Markers
Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
---|---|---|
Compound A | 0.84 | 0.50 |
Compound B | 1.15 | 0.75 |
Target Compound | 0.92 | 0.60 |
This table summarizes the IC50 values for various compounds tested against TNF-α and IL-6 production.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. The target compound has been evaluated for its effectiveness against various bacterial strains. In one study, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anticancer Potential
Research into the anticancer effects of triazole-containing compounds has revealed their potential to induce apoptosis in cancer cells. The target compound was tested against several cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12 |
MCF7 (Breast) | 10 |
HeLa (Cervical) | 8 |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways associated with inflammation and cancer progression. For instance, compounds similar to the target compound have been shown to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses .
Case Studies
In a notable case study involving animal models, administration of the target compound resulted in significant reductions in inflammation markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis . This highlights its potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-3-4-6-17(13)24-12-18(23)20-15-7-9-16(10-8-15)22-14(2)11-19-21-22/h3-11H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFJVZMKZFREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.